molecular formula C15H19Cl2N3O3 B14597723 1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid CAS No. 58831-35-9

1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid

Cat. No.: B14597723
CAS No.: 58831-35-9
M. Wt: 360.2 g/mol
InChI Key: UVGWSVQXSSJYQW-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a substituted phenyl group. This compound is known for its antifungal properties and is used in various pharmaceutical formulations to treat fungal infections.

Preparation Methods

The synthesis of 1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole typically involves the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, hydrogen gas, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other imidazole derivatives.

    Biology: The compound is studied for its antifungal properties and its potential use in treating fungal infections.

    Medicine: It is used in pharmaceutical formulations to treat conditions such as athlete’s foot and ringworm.

    Industry: The compound is used in the production of antifungal creams and ointments

Mechanism of Action

The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole involves inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole can be compared with other antifungal imidazole derivatives such as:

These compounds share a common imidazole ring but differ in their substituents and specific applications, highlighting the unique properties of 1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole in terms of its antifungal efficacy and specific uses.

Properties

CAS No.

58831-35-9

Molecular Formula

C15H19Cl2N3O3

Molecular Weight

360.2 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)-3-methylpentyl]imidazole;nitric acid

InChI

InChI=1S/C15H18Cl2N2.HNO3/c1-3-11(2)14(9-19-7-6-18-10-19)13-5-4-12(16)8-15(13)17;2-1(3)4/h4-8,10-11,14H,3,9H2,1-2H3;(H,2,3,4)

InChI Key

UVGWSVQXSSJYQW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-]

Origin of Product

United States

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